molecular formula C16H17NO2S B7497337 N-(1-phenylcyclobutyl)benzenesulfonamide

N-(1-phenylcyclobutyl)benzenesulfonamide

Cat. No.: B7497337
M. Wt: 287.4 g/mol
InChI Key: FUILIROAHJUCLZ-UHFFFAOYSA-N
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Description

N-(1-phenylcyclobutyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique structure, which includes a cyclobutyl group linked to a phenyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylcyclobutyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 1-phenylcyclobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors
  • Continuous monitoring of reaction parameters
  • Purification steps such as recrystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions: N-(1-phenylcyclobutyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-(1-phenylcyclobutyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-phenylcyclobutyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity.

Comparison with Similar Compounds

  • N-(phenylsulfonyl)benzenesulfonamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Comparison: N-(1-phenylcyclobutyl)benzenesulfonamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other benzenesulfonamides. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(1-phenylcyclobutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-20(19,15-10-5-2-6-11-15)17-16(12-7-13-16)14-8-3-1-4-9-14/h1-6,8-11,17H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUILIROAHJUCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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